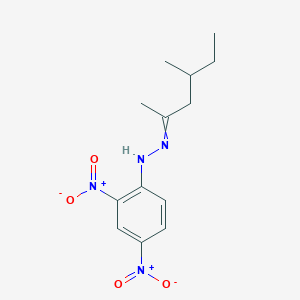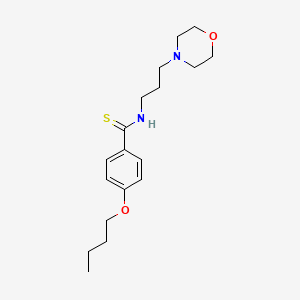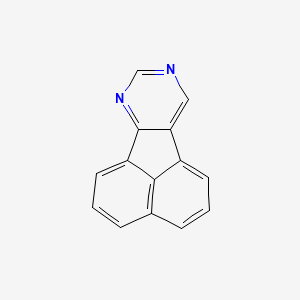
Acenaphtho(1,2-d)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acenaphtho(1,2-d)pyrimidine is a polycyclic aromatic compound that belongs to the class of fused heterocyclic compounds It is characterized by the fusion of an acenaphthene moiety with a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acenaphtho(1,2-d)pyrimidine typically involves multi-component reactions (MCRs). One common method is the one-pot three-component reaction, which involves the reaction of acenaphthoquinone, barbituric acid or its derivatives, and arylamines in ethanol under mild conditions. This method is advantageous due to its simplicity, high yields, and the absence of a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of environmentally benign solvents, catalyst-free conditions, and efficient purification techniques to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: Acenaphtho(1,2-d)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds .
Aplicaciones Científicas De Investigación
Acenaphtho(1,2-d)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: It is explored for its potential as a therapeutic agent in drug discovery and development.
Industry: this compound derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mecanismo De Acción
The mechanism of action of acenaphtho(1,2-d)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparación Con Compuestos Similares
Acenaphtho(1,2-d)pyrimidine can be compared with other similar fused heterocyclic compounds, such as:
Acenaphtho(1,2-b)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Acenaphtho(1,2-b)pyrazine: Contains a pyrazine ring, offering different electronic properties.
Acenaphthoindolopyrimidine: A more complex structure with additional fused rings, leading to varied biological activities.
The uniqueness of this compound lies in its specific fusion of acenaphthene and pyrimidine, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
34773-09-6 |
|---|---|
Fórmula molecular |
C14H8N2 |
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
11,13-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene |
InChI |
InChI=1S/C14H8N2/c1-3-9-4-2-6-11-13(9)10(5-1)12-7-15-8-16-14(11)12/h1-8H |
Clave InChI |
SQMMLRRTYISLQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=CN=CN=C4C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



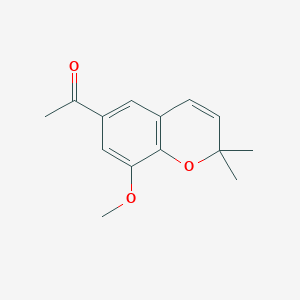
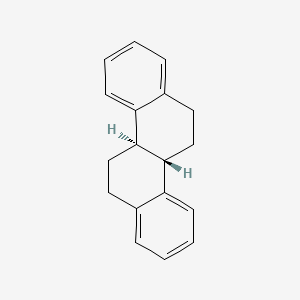
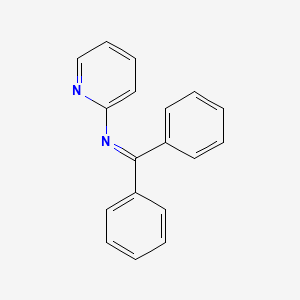
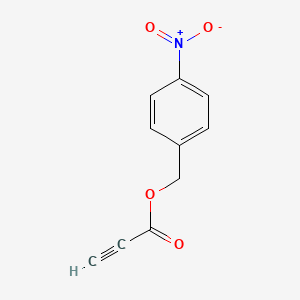
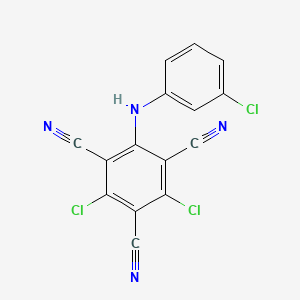
![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
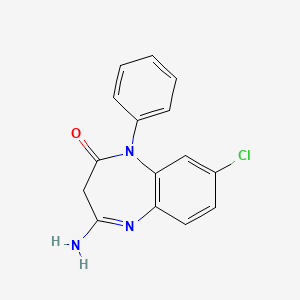
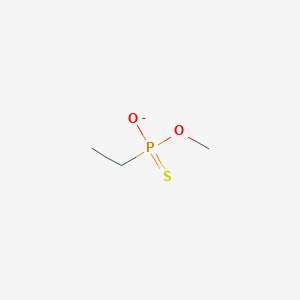
![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)

